Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-9(2,3)14-8(13)12-4-6(5-12)7(10)11/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKSMFCAJROIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of this compound with suitable reagents to form the desired azetidine ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow processes, automated synthesis, and the use of advanced purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .
Scientific Research Applications
Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituents include:
Key Observations :
- Electronic Effects : The difluoromethyl group (-CF₂H) is less electron-withdrawing than trifluoromethyl (-CF₃) but more than hydroxymethyl (-CH₂OH), influencing reactivity in nucleophilic substitutions .
- Steric Effects : Bulky substituents like -CH₂CH₂Br or -S-CF₂H reduce ring strain in azetidine, enhancing thermal stability .
- Biological Relevance: Hydroxymethyl and amino derivatives (e.g., ) exhibit higher solubility, whereas halogenated analogs (e.g., bromoethyl, iodomethyl) are preferred in cross-coupling reactions .
Physicochemical Properties
Biological Activity
Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in drug discovery, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C9H14F2N2O2
- Molecular Weight : Approximately 202.22 g/mol
The presence of the difluoromethyl group is critical for its biological activity, influencing its interaction with various biological targets.
This compound interacts with specific enzymes and receptors, modulating their activities. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation. The exact molecular targets are still under investigation but are thought to involve pathways relevant to cancer and infectious diseases.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer), and others.
- IC50 Values :
The compound exhibits a significant ability to induce apoptosis in cancer cells, which is essential for its therapeutic potential.
Antimicrobial Activity
Some derivatives of azetidine compounds have demonstrated antimicrobial properties against various bacterial strains. While specific data on this compound is limited, the structural similarities with other active compounds suggest potential efficacy against pathogens.
Research Findings and Case Studies
Several studies have investigated the compound's biological activity:
- Cell Proliferation Inhibition :
- Mechanistic Studies :
- Comparison with Known Anticancer Agents :
Table: Summary of Biological Activities
| Activity Type | Target Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 0.126 | Strong inhibition of cell proliferation |
| Anticancer | MCF-7 | Higher | Selective for cancer cells |
| Antimicrobial | Various Bacterial Strains | TBD | Potential activity based on structural similarities |
Q & A
Q. What are the optimized synthetic routes for preparing tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate, and how do reaction conditions influence yield?
The compound can be synthesized via functionalization of the azetidine ring. For example, tert-butyl 3-oxoazetidine-1-carboxylate (a precursor) undergoes difluoromethylation using reagents like (diethylamino)sulfur trifluoride (DAST) or Deoxo-Fluor. Key parameters include solvent choice (e.g., dichloromethane or i-PrOH for improved solubility) and temperature control (0–20°C to minimize side reactions). Yields are typically moderate (30–50%), with purification via flash chromatography on SiO₂ using cyclohexane/CH₂Cl₂ gradients .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
Key characterization includes:
- ¹H/¹³C NMR : Peaks for the tert-butyl group (δ ~1.4 ppm for 9H) and azetidine ring protons (δ ~3.5–4.5 ppm). The difluoromethyl group shows a triplet near δ 5.5 ppm (J = 56–60 Hz) .
- Mass spectrometry (HRMS) : Expected [M+H]⁺ for C₉H₁₄F₂NO₂ is 214.10.
- IR spectroscopy : Stretches for the carbonyl group (~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹) confirm functional groups .
Q. How should researchers handle stability and storage of this compound?
The compound is sensitive to moisture and acidic/basic conditions, which may cleave the tert-butyl carbamate group. Store under inert gas (N₂/Ar) at –20°C in anhydrous DCM or THF. Regular NMR monitoring is advised to detect decomposition (e.g., tert-butyl group loss or ring-opening) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reactivity or regioselectivity in derivatization reactions?
Density functional theory (DFT) calculations can model electrophilic substitution pathways on the azetidine ring. For example, Fukui indices identify nucleophilic sites (e.g., the 3-position) prone to alkylation or fluorination. Solvent effects (e.g., polarity of CH₂Cl₂ vs. DMF) can be simulated using COSMO-RS to optimize reaction conditions .
Q. What strategies mitigate competing side reactions during cross-coupling or photochemical transformations?
In photoredox reactions (e.g., Ni-catalyzed carboboration), competing C-F bond cleavage can occur. Strategies include:
Q. How does this compound serve as a building block for bioactive molecules?
It is a key intermediate in synthesizing:
- Pharmaceutical candidates : For example, tert-butyl 3-(cyanomethyl)azetidine derivatives are precursors to kinase inhibitors (e.g., baricitinib analogs) .
- Boron-containing probes : The azetidine ring can be functionalized with pinacol boronate esters for Suzuki-Miyaura coupling in drug discovery .
- Fluorinated peptidomimetics : The difluoromethyl group enhances metabolic stability and membrane permeability in peptide analogs .
Data Contradictions and Resolution
Q. Why do reported yields for similar azetidine derivatives vary across literature?
Discrepancies arise from:
- Purification methods : Flash chromatography (SiO₂) vs. recrystallization can lead to yield differences (e.g., 36% vs. 50% for tert-butyl 3-(iodomethyl)azetidine derivatives) .
- Reagent purity : Commercial DAST batches may vary in reactivity, affecting difluoromethylation efficiency .
- Scale : Microwatt reactions (0.1 mmol) often report higher yields than gram-scale syntheses due to heat/mass transfer limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
